Cas no 54874-26-9 (3-(Hydroxymethyl)-2-methylphenol)
3-(Hydroxymethyl)-2-methylphenol Chemical and Physical Properties
Names and Identifiers
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- 3-(hydroxymethyl)-2-methylphenol
- AKOS006286746
- cresol-methanol
- 3-Hydroxymethyl-2-methyl-phenol
- 3-hydroxymethyl-2-methylphenol
- DA-04968
- AMY169
- 54874-26-9
- 3-hydroxymethyl-2-methyl phenol
- CS-0130612
- QWFILMGCTBJAQQ-UHFFFAOYSA-N
- ZB0018
- A870337
- SCHEMBL286623
- DTXSID90516726
- 3-hydroxy-2-methylbenzyl alcohol
- 3-(Hydroxymethyl)-2-methylphenol
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- MDL: MFCD06797956
- Inchi: 1S/C8H10O2/c1-6-7(5-9)3-2-4-8(6)10/h2-4,9-10H,5H2,1H3
- InChI Key: QWFILMGCTBJAQQ-UHFFFAOYSA-N
- SMILES: OC1=CC=CC(CO)=C1C
Computed Properties
- Exact Mass: 138.0681
- Monoisotopic Mass: 138.068079557g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 103
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 40.5Ų
Experimental Properties
- PSA: 40.46
3-(Hydroxymethyl)-2-methylphenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | H633100-10mg |
3-(Hydroxymethyl)-2-methylphenol |
54874-26-9 | 10mg |
$ 50.00 | 2022-06-04 | ||
| TRC | H633100-50mg |
3-(Hydroxymethyl)-2-methylphenol |
54874-26-9 | 50mg |
$ 135.00 | 2022-06-04 | ||
| TRC | H633100-100mg |
3-(Hydroxymethyl)-2-methylphenol |
54874-26-9 | 100mg |
$ 230.00 | 2022-06-04 | ||
| eNovation Chemicals LLC | Y1002289-10g |
3-(hydroxymethyl)-2-methylphenol |
54874-26-9 | 95% | 10g |
$600 | 2024-07-24 | |
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB15266-1g |
3-(Hydroxymethyl)-2-methylphenol |
54874-26-9 | 97% | 1g |
¥1533 | 2023-09-15 | |
| Chemenu | CM193942-5g |
3-(Hydroxymethyl)-2-methylphenol |
54874-26-9 | 95% | 5g |
$352 | 2022-06-11 | |
| Chemenu | CM193942-10g |
3-(Hydroxymethyl)-2-methylphenol |
54874-26-9 | 95% | 10g |
$528 | 2022-06-11 | |
| Chemenu | CM193942-25g |
3-(Hydroxymethyl)-2-methylphenol |
54874-26-9 | 95% | 25g |
$866 | 2022-06-11 | |
| Chemenu | CM193942-5g |
3-(Hydroxymethyl)-2-methylphenol |
54874-26-9 | 95% | 5g |
$352 | 2021-06-16 | |
| Chemenu | CM193942-10g |
3-(Hydroxymethyl)-2-methylphenol |
54874-26-9 | 95% | 10g |
$528 | 2021-06-16 |
3-(Hydroxymethyl)-2-methylphenol Suppliers
3-(Hydroxymethyl)-2-methylphenol Related Literature
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
Additional information on 3-(Hydroxymethyl)-2-methylphenol
Professional Introduction to 3-(Hydroxymethyl)-2-methylphenol (CAS No. 54874-26-9)
3-(Hydroxymethyl)-2-methylphenol, identified by its Chemical Abstracts Service (CAS) number 54874-26-9, is a significant compound in the field of organic chemistry and pharmaceutical research. This molecule, characterized by its phenolic structure and hydroxymethyl substituent, has garnered attention due to its versatile applications in synthetic chemistry and potential biological activities. The compound's unique structural features make it a valuable intermediate in the synthesis of various pharmacologically relevant molecules.
The chemical formula of 3-(Hydroxymethyl)-2-methylphenol is C₇H₈O₂, reflecting its composition of seven carbon atoms, eight hydrogen atoms, and two oxygen atoms. The presence of both a hydroxymethyl (-CH₂OH) group and a methyl (-CH₃) group on a benzene ring imparts distinct reactivity and functional properties. This dual functionality allows for diverse chemical modifications, making it a useful building block in the development of more complex molecules.
In recent years, 3-(Hydroxymethyl)-2-methylphenol has been explored for its potential applications in drug discovery and medicinal chemistry. Researchers have been particularly interested in its role as a precursor in the synthesis of antioxidants, antimicrobial agents, and other bioactive compounds. The hydroxymethyl group, in particular, serves as a reactive site for further functionalization, enabling the creation of molecules with tailored properties.
One of the most compelling aspects of 3-(Hydroxymethyl)-2-methylphenol is its utility in the development of novel therapeutic agents. Studies have demonstrated its ability to act as a precursor for compounds with anti-inflammatory and anti-cancer properties. For instance, derivatives of this molecule have been investigated for their potential to inhibit specific enzymatic pathways involved in disease progression. The methyl group on the benzene ring further enhances its reactivity, allowing for the introduction of additional functional groups that can modulate biological activity.
The pharmacological potential of 3-(Hydroxymethyl)-2-methylphenol has been further supported by computational studies and experimental validations. Molecular modeling techniques have been employed to predict how this compound might interact with biological targets, providing insights into its mechanism of action. These studies have highlighted its potential as an inhibitor of certain kinases and other enzymes implicated in various diseases. Additionally, experimental assays have confirmed its efficacy in reducing inflammation and inhibiting cell proliferation in vitro.
The synthesis of 3-(Hydroxymethyl)-2-methylphenol involves several well-established organic reactions, including reduction and oxidation processes. Advanced synthetic methodologies have been developed to improve yield and purity, ensuring that researchers can obtain high-quality material for their studies. These methods often involve catalytic hydrogenation or oxidation reactions, which are optimized to minimize side products and maximize efficiency.
In conclusion, 3-(Hydroxymethyl)-2-methylphenol (CAS No. 54874-26-9) is a versatile compound with significant potential in pharmaceutical research. Its unique structural features and reactivity make it a valuable intermediate for the synthesis of bioactive molecules. Recent studies have underscored its role in developing novel therapeutic agents with anti-inflammatory and anti-cancer properties. As research continues to uncover new applications for this compound, it is likely to remain a cornerstone in the field of medicinal chemistry.
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